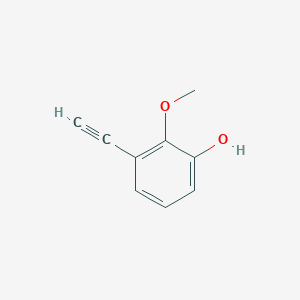

3-Ethynyl-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

871940-23-7 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-ethynyl-2-methoxyphenol |

InChI |

InChI=1S/C9H8O2/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6,10H,2H3 |

InChI Key |

ROKYWHYWSKIONY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1O)C#C |

Origin of Product |

United States |

Contextualization Within Aromatic Alkyne Chemistry

Aromatic alkynes, hydrocarbons containing at least one benzene (B151609) ring and a carbon-carbon triple bond, are fundamental components in organic synthesis. wou.edulibretexts.org The alkyne functional group is a linchpin for a multitude of reactions, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. acs.orgwou.edu This reactivity allows for the construction of complex molecular frameworks from simpler precursors. rsc.org The introduction of an ethynyl (B1212043) group to an aromatic ring, as seen in ethynyl-substituted phenols, significantly influences the electron distribution of the molecule, thereby modulating its reactivity and physical properties. google.com This makes them valuable intermediates in the synthesis of pharmaceuticals, functional materials, and other high-value chemical entities. google.comontosight.ai

The versatility of aromatic alkynes is further highlighted by their use in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.org The ethynyl group is a key participant in one of the most prominent click reactions, the copper-catalyzed azide-alkyne cycloaddition, which is widely used to link different molecular fragments.

Significance of the Methoxyphenol Scaffold in Academic Inquiry

Direct Ethynylation Strategies on Phenolic Substrates

Directly attaching an ethynyl group to a phenolic compound is a common and powerful strategy. This approach typically involves the use of metal catalysts to facilitate the formation of the crucial carbon-carbon bond between the aromatic ring and the alkyne.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of C(sp²)–C(sp) bond formation, widely employed in the synthesis of aryl alkynes. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of this compound, a suitable starting material would be a halogenated 2-methoxyphenol, such as 3-iodo-2-methoxyphenol.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net The copper cycle facilitates the formation of the copper acetylide intermediate. While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under less stringent conditions. organic-chemistry.org

The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. For instance, various palladium sources like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. The use of bulky phosphine (B1218219) ligands can enhance the catalytic activity. organic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of homocoupled alkyne byproducts. organic-chemistry.org

Copper-Mediated Alkyne Homocoupling Approaches

Copper-catalyzed reactions are not only integral to the Sonogashira coupling but can also mediate the homocoupling of terminal alkynes to form symmetrical diynes, a reaction known as the Glaser coupling. researchgate.net While not a direct route to this compound itself, understanding these processes is crucial as they can represent a significant side reaction in cross-coupling methodologies. rsc.org The Eglinton and Hay modifications are notable variations of this reaction, often utilizing a copper(II) salt with a coordinating solvent like pyridine (B92270) or a copper(I) salt with a ligand such as TMEDA (N,N,N',N'-tetramethylethylenediamine), respectively. ub.edu

Recent advancements have focused on developing milder and more efficient copper-catalyzed homocoupling methods, including visible-light-mediated processes that can proceed at room temperature. researchgate.net These methods often aim to minimize the need for external oxidants and expensive palladium catalysts. researchgate.net

Functional Group Interconversion Routes to Ethynyl Moieties

An alternative to direct ethynylation is the conversion of an existing functional group on the 2-methoxyphenol core into an ethynyl group. wikipedia.orgmit.eduslideshare.net This multi-step approach offers flexibility in synthetic design. For example, an aldehyde group can be converted to a terminal alkyne via the Corey-Fuchs reaction, which involves reaction with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin, followed by treatment with a strong base like n-butyllithium. Another common strategy is the Seyferth-Gilbert homologation, which uses a dimethyl (diazomethyl)phosphonate reagent to convert an aldehyde directly into an alkyne.

These interconversion strategies can be particularly useful when direct ethynylation is challenging due to the electronic nature of the substrate or the presence of incompatible functional groups. nih.govucd.ie

Strategic Incorporation of Methoxy and Phenol functionalities

The synthesis of the target molecule is not only about forming the ethynyl group but also about having the methoxy and hydroxyl groups in the correct positions on the aromatic ring. The starting material, 2-methoxyphenol (guaiacol), is a readily available compound. chemicalbook.commdpi.com However, derivatization to introduce a handle for ethynylation, such as a halogen, must be done with consideration for the directing effects of the existing methoxy and hydroxyl groups. The hydroxyl group is a strong activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. This can lead to a mixture of products if the reaction conditions are not carefully controlled. Often, the hydroxyl group is protected during these synthetic steps to prevent unwanted side reactions.

The synthesis of substituted 2-methoxyphenols can be achieved through various methods. For example, 3-methoxyphenol (B1666288) can be synthesized from resorcinol (B1680541) by methylation. chemicalbook.com The regioselectivity of these reactions is a key consideration. ugr.es

Chemo- and Regioselective Synthesis Protocols

Achieving high chemo- and regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. researchgate.netthieme-connect.denih.gov Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule with multiple reactive sites, the conditions must be optimized to ensure the ethynylation occurs at the desired position without affecting other groups. researchgate.net

Regioselectivity, the control of the position of the incoming ethynyl group on the aromatic ring, is equally critical. The inherent directing effects of the hydroxyl and methoxy groups on the guaiacol (B22219) scaffold play a significant role. nih.gov Synthetic strategies often employ directing groups or specific catalysts to override these natural tendencies and achieve the desired isomer. researchgate.net For example, the use of certain ligands in palladium-catalyzed reactions can influence the site of coupling. rsc.org

Comparative Analysis of Synthetic Efficiency and Yields

Below is a comparative table summarizing the general characteristics of the main synthetic approaches.

| Synthetic Strategy | Key Reaction Type | Common Starting Materials | General Advantages | General Disadvantages | Typical Yield Range |

| Direct Ethynylation | Palladium-Catalyzed Cross-Coupling (Sonogashira) | Halogenated 2-methoxyphenols, terminal alkynes | High convergency, often high yields | Cost of catalyst, potential for homocoupling side products | Moderate to Excellent organic-chemistry.orgrsc.org |

| Functional Group Interconversion | Corey-Fuchs, Seyferth-Gilbert Homologation | Aldehyde-substituted 2-methoxyphenols | Good for complex substrates, avoids direct use of sensitive alkynes | Multi-step, can lower overall yield | Variable, dependent on each step's efficiency mit.eduslideshare.net |

It is important to note that the yields are highly dependent on the specific substrate, catalyst system, and reaction conditions employed.

Novel Synthetic Routes and Process Optimization

The development of novel synthetic pathways for phenolic alkynes, including functionalized compounds like this compound, is driven by the need for greater efficiency, regioselectivity, and access to complex molecular architectures. Researchers have focused on innovative catalytic systems and the optimization of reaction conditions to overcome the limitations of traditional methods. These advancements provide more direct and atom-economical routes to valuable phenolic alkyne building blocks.

Recent progress has centered on the use of transition metal catalysts and metal-free approaches, such as boron-catalyzed reactions, to achieve C-H functionalization, hydroarylation, and annulation reactions. These methods often operate under milder conditions and exhibit broad substrate compatibility.

Boron-Catalyzed Hydroarylation of Phenols

A significant advancement in the synthesis of ortho-alkenylated phenols involves the use of the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst. acs.orgresearchgate.net This metal-free approach enables the direct hydroarylation of terminal alkynes with a variety of phenols at room temperature without requiring additional additives. researchgate.net The reaction proceeds through the activation of the phenol by B(C6F5)3, followed by a protonation of the alkyne and a subsequent Friedel-Crafts-type reaction. researchgate.net This methodology is noted for its broad substrate scope and good regioselectivity, yielding 2-gem-vinylphenols. researchgate.net

Further extension of this strategy allows for the sequential addition of terminal alkynes to para-substituted phenols, leading to the selective construction of ortho-propargylic alkylated phenols that feature congested quaternary carbons. acs.org

| Phenol Substrate | Alkyne Substrate | Catalyst | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Phenol | Phenylacetylene | B(C6F5)3 | Room Temp | 2-gem-vinylphenol | Moderate |

| p-Cresol | 1-Octyne | B(C6F5)3 | Room Temp | 2-gem-vinylphenol | Moderate |

| 2,6-Dimethylphenol | Phenylacetylene | B(C6F5)3 | Room Temp | para-hydroarylation product | Not Observed |

Rhodium-Catalyzed Dearomatizing Spiroannulation

Novel rhodium-catalyzed reactions have been developed for the synthesis of complex spirocyclic enones from 2-alkenylphenols and alkynes. bohrium.com This method utilizes a dearomatizing oxidative annulation process. The optimization of this reaction identified a catalytic system comprising [{Cp*RhCl2}2] (1 mol%) and Cu(OAc)2 (5 mol%) under air at 85 °C as highly effective. bohrium.com The reaction demonstrates a broad scope, accommodating various substituents on the 2-alkenylphenol and accepting both diaryl alkynes and conjugated enynes as coupling partners. bohrium.com The proposed catalytic cycle involves a phenol-directed C-H functionalization, followed by alkyne coordination and migratory insertion. bohrium.com

| Catalyst | Oxidant/Additive | Temperature | Yield of Spirocyclic Enone |

|---|---|---|---|

| [{CpRhCl2}2] (1 mol%) | Cu(OAc)2 (5 mol%) | 85 °C | 70-84% |

| [{CpRhCl2}2] (1 mol%) | AgOAc | 85 °C | Lower Yield |

| [Rh(cod)Cl]2 | Cu(OAc)2 | 85 °C | Lower Yield |

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts have proven exceptionally effective in activating alkyne π-systems for cyclization reactions. researchgate.net A notable application is the gold-catalyzed double intramolecular hydroalkoxylation of 2-alkynyl phenol derivatives to synthesize bisbenzannulated spiroketals, which form the core of natural products like rubromycins. researchgate.net Process optimization was crucial for the success of this transformation. A comparative study revealed that while other late-transition metal Lewis acids were less effective, gold catalysts excelled. researchgate.net The use of methanol (B129727) as a solvent was found to be critical in suppressing the formation of undesired furan (B31954) by-products, thereby increasing the yield of the desired spiroketal. researchgate.net This highlights the advantage of gold catalysis for clean and efficient alkyne activation in complex syntheses. researchgate.net

Process Optimization in Alkyne Metathesis

Process optimization is also central to improving established methods like alkyne metathesis. For in-situ catalysts that are less technically demanding to prepare, the choice of an additive can be critical. organic-chemistry.org In molybdenum-catalyzed alkyne metathesis using the inexpensive precursor Mo(CO)6, the phenol ligand used as an additive was optimized. Research found that 2-fluorophenol (B130384) was the most effective, enabling dimerizations and cross-metathesis reactions to proceed efficiently, even when open to the air. organic-chemistry.org This optimization makes the procedure more practical and accessible for broader synthetic applications. organic-chemistry.org

Chemical Reactivity and Derivatization of 3 Ethynyl 2 Methoxyphenol

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the ethynyl (B1212043) group is rich in π-electrons, making it susceptible to a variety of addition and coupling reactions. taylorfrancis.com The terminal hydrogen is also weakly acidic, allowing for the formation of a nucleophilic acetylide anion. libretexts.org

Click Chemistry Applications (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC))

The terminal alkyne functionality of 3-Ethynyl-2-methoxyphenol makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent of these is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). organic-chemistry.org This reaction joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The CuAAC reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, which is particularly relevant for a molecule like this compound that also contains a reactive phenol (B47542) group. organic-chemistry.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). researchgate.net The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.net This reaction is a cornerstone of bioconjugation, drug discovery, and materials science. nih.gov

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Solvent | Temperature | Key Features |

|---|---|---|---|

| Cu(I) salt (e.g., CuI, CuBr) | Various (e.g., THF, DMF, water) | Room Temperature | High regioselectivity for the 1,4-isomer. nih.gov |

| CuSO₄ / Sodium Ascorbate | Aqueous / Organic mixtures | Room Temperature | Convenient in situ generation of Cu(I). nih.gov |

Hydration and Hydroamination Reactions

Hydration: The addition of water across the alkyne's triple bond, known as hydration, can be catalyzed by acid and mercury salts (e.g., H₂SO₄/HgSO₄) or proceed via hydroboration-oxidation. openochem.org

Markovnikov Hydration: Acid-catalyzed hydration follows Markovnikov's rule, where the initial addition of water results in an enol intermediate. This enol is generally unstable and rapidly tautomerizes to the more stable keto form. chemistrysteps.com For a terminal alkyne like this compound, this process yields a methyl ketone. lumenlearning.comlibretexts.org

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method to achieve anti-Markovnikov addition. The reaction of the alkyne with a borane reagent (like BH₃ or 9-BBN), followed by oxidative workup (e.g., H₂O₂/NaOH), produces an enol that tautomerizes to an aldehyde. openochem.orgmasterorganicchemistry.com

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the triple bond. It is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. conicet.gov.ar The reaction often requires a metal catalyst, with systems based on copper, rhodium, and gold being effective. conicet.gov.aracs.orgfrontiersin.org The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and the steric properties of the substrates. libretexts.org For terminal alkynes, intermolecular hydroamination typically leads to the formation of imines (from primary amines) or enamines (from secondary amines). libretexts.org

Oxidative Coupling Reactions

The terminal alkyne of this compound can undergo oxidative coupling to form symmetric 1,3-diynes (butadiynes). This class of reactions involves the dimerization of two terminal alkyne molecules. Several named reactions accomplish this transformation, primarily using copper catalysts.

Glaser Coupling: This is one of the oldest alkyne coupling reactions, traditionally using a copper(I) salt like CuCl in the presence of an oxidant (often air or O₂) and a base like ammonia. wikipedia.org

Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine (B92270), which also acts as the base. organic-chemistry.org

Hay Coupling: A practical modification of the Glaser coupling, the Hay coupling uses a catalytic amount of a copper(I) salt complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgorganic-chemistry.org Air is used as the terminal oxidant to regenerate the active copper catalyst. synarchive.com

These reactions provide a direct route to symmetrical diynes, which are valuable precursors for polymers, macrocycles, and other conjugated systems.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile. Its reactivity is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ethynyl group on the aromatic ring. libretexts.org

Esterification and Etherification Reactions

Esterification: Unlike alcohols, phenols generally react very slowly with carboxylic acids to form esters. chemguide.co.uk Therefore, more reactive carboxylic acid derivatives are typically used. libretexts.org

Using Acyl Chlorides or Acid Anhydrides: Phenols react readily with acyl chlorides (e.g., ethanoyl chloride) and acid anhydrides (e.g., ethanoic anhydride) to form phenyl esters. libretexts.org The reaction with acyl chlorides is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. shaalaa.com

Etherification: The formation of an ether from the phenolic hydroxyl group is a common transformation.

Williamson Ether Synthesis: This is a widely used method for preparing ethers. It involves deprotonating the phenol with a strong base (e.g., sodium hydroxide, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in an Sₙ2 reaction to yield the corresponding aryl alkyl ether. wikipedia.org

Other Methods: Etherification can also be achieved under different conditions, for example, using amide acetals or through palladium-catalyzed reactions. frontiersin.orgthieme-connect.com

Table 2: Common Reagents for Esterification and Etherification of Phenols

| Reaction | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| Esterification | Acyl Chloride | Ethanoyl chloride (CH₃COCl) | Phenyl ethanoate |

| Esterification | Acid Anhydride | Ethanoic anhydride ((CH₃CO)₂)O) | Phenyl ethanoate |

Reactivity of the Methoxy Group

The methoxy (-OCH₃) group at the C2 position of this compound is a significant determinant of the molecule's chemical character. As a strong electron-donating group, it influences the reactivity of the aromatic ring and can itself be a site for chemical modification. nih.gov

Electronic Effects : The oxygen atom of the methoxy group donates electron density to the aromatic ring through a resonance effect. This increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles, a process known as electrophilic aromatic substitution. nih.govresearchgate.net This activating effect is crucial for many derivatization strategies.

Ether Cleavage (Demethylation) : A primary reaction of the methoxy group is its cleavage to yield a hydroxyl group, converting the 2-methoxyphenol moiety into a catechol (1,2-dihydroxybenzene) derivative. This transformation is typically achieved under strong acidic conditions (e.g., using hydrobromic acid or hydroiodic acid) or with potent Lewis acids like boron trichloride. nih.gov This demethylation can serve as a strategic step in synthesis, unmasking a reactive phenol group that can be used for further functionalization. nih.gov

Steric Influence : While electronically activating, the methoxy group also exerts a steric influence on the adjacent C1-hydroxyl and C3-ethynyl groups, potentially hindering reactions at these sites or directing the approach of reagents.

Electrophilic Aromatic Substitution Patterns on the Phenol Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on this compound is governed by the directing effects of the three existing substituents. The mechanism involves the aromatic ring's pi electrons attacking an electrophile, forming a temporary, positively charged intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. chemistrytalk.orgtotal-synthesis.commasterorganicchemistry.com

The directing influences of the substituents are summarized below:

| Substituent | Position | Type | Directing Effect |

| Hydroxyl (-OH) | C1 | Activating | Ortho, Para |

| Methoxy (-OCH₃) | C2 | Activating | Ortho, Para |

| Ethynyl (-C≡CH) | C3 | Deactivating | Meta |

The hydroxyl and methoxy groups are powerful activating groups that direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orgtotal-synthesis.com

The hydroxyl group at C1 directs towards positions C2 (blocked), C6, and C4.

The methoxy group at C2 directs towards positions C1 (blocked), C3 (blocked), and C5.

Conversely, the ethynyl group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C5).

The most probable sites for electrophilic attack are:

Position C4 : Para to the hydroxyl group and meta to the methoxy group.

Position C6 : Ortho to the hydroxyl group.

Position C5 : Para to the methoxy group and meta to both the hydroxyl and ethynyl groups.

The final regioselectivity will depend on the specific reaction conditions and the steric bulk of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Strategies for Advanced Derivatization and Functionalization

The multifunctional nature of this compound makes it an attractive starting point for creating more complex molecules through advanced derivatization.

Scaffold modification involves transforming the core structure of the molecule to generate a library of structurally diverse compounds, a common strategy in drug discovery. nih.gov For this compound, several approaches can be envisioned:

Reactions of the Ethynyl Group : The terminal alkyne is highly versatile. It can undergo Sonogashira coupling with aryl or vinyl halides to introduce new carbon-carbon bonds, cycloaddition reactions (e.g., with azides to form triazoles, a key reaction in "click chemistry"), and hydration to form a methyl ketone.

Ring-Forming Reactions : The functional groups can be used in concert to build new rings. For instance, the hydroxyl and ethynyl groups could be utilized in intramolecular cyclization reactions to form furan (B31954) or pyran ring systems fused to the benzene ring.

Dearomatization : Advanced synthetic methods could be employed to perform oxidative dearomatization, converting the flat, sp²-hybridized benzene ring into a three-dimensional, sp³-rich scaffold. nih.gov This approach is valuable for creating molecules with novel shapes and biological activities.

Introducing chemical tags or handles allows for selective labeling or further reaction of the molecule.

| Functional Group | Reaction Type | Potential Chemical Tag/Modification |

| Hydroxyl (-OH) | Etherification | Alkyl groups, benzyl groups, polyethylene glycol (PEG) chains |

| Esterification | Acetate, benzoate, fluorescent ester tags | |

| Ethynyl (-C≡CH) | Click Chemistry | Biotin, fluorophores, azide-containing molecules |

| Metal-Catalyzed Coupling | Aryl groups, heteroaromatic rings, alkyl chains | |

| Phenol Ring | Electrophilic Substitution | Nitro groups, halogens (Br, Cl, I), sulfonic acid groups |

Tagging via the Hydroxyl Group : The phenolic hydroxyl group can be readily converted into an ether or ester. This can be used to attach reporter groups, solubility enhancers (like PEG chains), or protecting groups to allow for selective reaction at other parts of the molecule.

Tagging via the Ethynyl Group : As mentioned, the ethynyl group is ideal for introducing a wide variety of tags using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This allows for the attachment of complex moieties like biotin for affinity purification or fluorescent dyes for imaging applications.

Tagging the Aromatic Ring : Specific functional groups can be installed on the aromatic ring using the electrophilic substitution reactions discussed previously. For example, halogenation at one of the activated positions (C4, C5, or C6) introduces a versatile handle that can subsequently be used in cross-coupling reactions (e.g., Suzuki, Heck) to attach a wide array of different chemical fragments.

Structure Activity Relationship Sar Studies of 3 Ethynyl 2 Methoxyphenol Derivatives

Positional Isomerism and Biological Activity (e.g., comparison with 5-Ethynyl-2-methoxyphenol)

The relative positioning of substituents on the benzene (B151609) ring of 3-ethynyl-2-methoxyphenol can significantly impact its interaction with biological targets. A key comparison is with its positional isomer, 5-ethynyl-2-methoxyphenol. While direct comparative studies on the biological activities of these two specific isomers are not extensively documented in publicly available literature, general principles of SAR for substituted phenols allow for informed postulations.

The change in the position of the ethynyl (B1212043) group from meta (in this compound) to para (in 5-ethynyl-2-methoxyphenol) relative to the hydroxyl group can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These changes can, in turn, affect the compound's affinity and efficacy at a given biological target. For instance, in many biologically active phenols, the position of a substituent can influence the acidity of the phenolic hydroxyl group, which is often critical for receptor binding or antioxidant activity.

A hypothetical comparison of the potential biological activities of these isomers is presented in the table below, based on general SAR principles for phenolic compounds.

| Feature | This compound | 5-Ethynyl-2-methoxyphenol | Postulated Impact on Biological Activity |

| Ethynyl Position | Meta to -OH | Para to -OH | The para position in the 5-ethynyl isomer may allow for more extended conjugation, potentially influencing electronic properties and interactions with planar binding sites. |

| Steric Hindrance | The ethynyl group is adjacent to the methoxy (B1213986) group, which may influence the conformation of the methoxy group. | The ethynyl group is remote from the methoxy group, leading to less intramolecular steric interaction. | The steric environment around the key functional groups can affect the orientation of the molecule within a binding pocket. |

| Hydrogen Bonding | The proximity of the ethynyl and methoxy groups could influence the hydrogen bond donating and accepting capacity of the molecule. | The more separated functional groups might engage in different intermolecular hydrogen bonding patterns. | Altered hydrogen bonding capabilities can directly impact binding affinity to target proteins. |

Impact of Ethynyl Group Modifications on Biological Interactions

The ethynyl group of this compound is a key structural feature that can be modified to probe its role in biological interactions. The triple bond of the ethynyl group provides rigidity and a specific electronic character to the molecule. Modifications to this group can serve as a valuable tool in SAR studies.

The ethynyl moiety can act as a bioisostere for other chemical groups, such as a halogen atom, due to its similar size and electronic properties. nih.gov Its replacement with other groups can help to elucidate the nature of its interaction with a biological target. For example, the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. nih.gov

Possible modifications and their potential impact on biological activity are outlined in the table below.

| Modification of Ethynyl Group | Rationale | Potential Effect on Biological Interactions |

| Replacement with a Halogen (e.g., Iodo) | The ethynyl group and an iodine atom can have similar electrostatic potentials. nih.gov | Could maintain or alter binding affinity depending on whether the interaction is primarily steric or involves specific electronic interactions like halogen bonding. |

| Conversion to an Alkene or Alkane | To investigate the importance of the triple bond's rigidity and π-system. | A more flexible side chain could allow for different binding conformations, potentially increasing or decreasing activity. |

| Addition of a Terminal Substituent (e.g., Phenyl, Alkyl) | To explore the steric and electronic requirements of the binding pocket. | A bulkier group could enhance van der Waals interactions if the pocket is large enough, or decrease affinity due to steric clash. |

Role of Methoxy Group in Modulating Molecular Recognition

The methoxy group at the 2-position of this compound plays a significant role in modulating its physicochemical properties and, consequently, its molecular recognition by biological targets. The methoxy group can influence the molecule's conformation, lipophilicity, and hydrogen bonding capabilities. researchgate.net

In many phenolic compounds, a methoxy group ortho to a hydroxyl group can form an intramolecular hydrogen bond, which can affect the acidity and reactivity of the phenolic proton. josai.ac.jp This, in turn, can influence the compound's antioxidant activity and its ability to interact with receptor sites. nih.gov The methoxy group can also engage in hydrogen bonds as an acceptor and participate in hydrophobic interactions within a binding pocket. researchgate.net

The influence of the methoxy group is summarized in the table below.

| Feature | Influence on Molecular Properties | Impact on Molecular Recognition |

| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. | Can form crucial hydrogen bonds with amino acid residues in a protein's active site, contributing to binding affinity. |

| Steric Effects | The methoxy group introduces steric bulk adjacent to the hydroxyl group. | Can influence the preferred conformation of the molecule and its orientation within a binding site. |

| Electronic Effects | The methoxy group is an electron-donating group. | Can modulate the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group, affecting reactivity and binding. |

| Lipophilicity | The methyl group of the methoxy function increases the lipophilicity of the molecule. | Can enhance membrane permeability and hydrophobic interactions with the target. |

Significance of Phenolic Hydroxyl Group in Biological Efficacy

The phenolic hydroxyl group is a cornerstone of the biological activity of many phenolic compounds, including this compound. researchgate.net This functional group can act as both a hydrogen bond donor and acceptor, making it a critical feature for molecular recognition at receptor sites. nih.gov Furthermore, the hydrogen atom of the hydroxyl group is readily donatable, which is the basis for the antioxidant activity of many phenols. nih.gov

The biological efficacy of this compound is likely to be highly dependent on the presence and reactivity of its phenolic hydroxyl group. Its importance in various biological activities is highlighted in the following table.

| Biological Activity | Role of the Phenolic Hydroxyl Group |

| Receptor Binding | Acts as a key hydrogen bond donor and/or acceptor to anchor the molecule in the binding site of a target protein. |

| Antioxidant Activity | Donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. nih.gov |

| Enzyme Inhibition | Can interact with active site residues of enzymes, leading to their inhibition. |

| Anti-inflammatory Effects | The antioxidant properties and ability to interact with inflammatory enzymes contribute to potential anti-inflammatory activity. d-nb.info |

Conformational Analysis and SAR

The three-dimensional conformation of this compound is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule, as these are the most likely to be biologically active. The relative orientation of the phenolic hydroxyl, methoxy, and ethynyl groups is of particular interest.

The presence of the methoxy group ortho to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond, which would restrict the rotation around the C-O bond of the hydroxyl group and favor a more planar conformation. josai.ac.jp The rotation of the methoxy group itself can also be influenced by the adjacent ethynyl group. Understanding the preferred conformations is essential for designing analogues that are pre-organized for optimal interaction with a biological target.

Key conformational considerations are presented below.

| Rotatable Bond | Description | Impact on SAR |

| C-OH (Aromatic C to Hydroxyl O) | Rotation determines the orientation of the hydroxyl hydrogen. | A preferred orientation due to intramolecular hydrogen bonding can enhance binding affinity by reducing the entropic penalty of binding. |

| C-OCH3 (Aromatic C to Methoxy O) | Rotation affects the position of the methyl group. | Steric hindrance with the ethynyl group can favor specific rotamers, influencing the overall shape of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its derivatives, QSAR studies could provide valuable insights into the physicochemical properties that govern their efficacy.

Potential descriptors and their relevance in a QSAR model for this compound derivatives are listed in the table.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, partial charges, dipole moment | Relate to the molecule's ability to participate in electronic interactions, such as charge-transfer and electrostatic interactions. |

| Steric | Molecular volume, surface area, specific shape indices | Describe the size and shape of the molecule, which are critical for fitting into a binding site. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Encode information about the branching and connectivity of the molecule. |

Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the specific biological activities of the compound "this compound" in the contexts requested. Research and data directly linking "this compound" to Checkpoint Kinase 1 (Chk1) inhibition, Acetylcholinesterase (AChE) inhibition, tubulin polymerization inhibition, Cyclooxygenase-2 (COX-2) inhibition, or antifungal activity against Colletotrichum sp. could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified outline. The requested information does not appear to be present in the indexed scientific literature based on the search results.

Biological Activity Spectrum: in Vitro and Preclinical Investigations

Antimicrobial Research

Antibacterial Properties

There is no available data from in vitro or preclinical investigations concerning the antibacterial effects of 3-Ethynyl-2-methoxyphenol.

Antiparasitic Activity (e.g., antitrypanosomal, antileishmanial)

No studies have been found that investigate the potential antitrypanosomal, antileishmanial, or other antiparasitic activities of this compound.

Antiproliferative and Anticancer Research (Preclinical, in vitro cell line studies)

Information regarding the antiproliferative effects of this compound on any cancer cell lines is not present in the available scientific literature.

Other Investigational Biological Activities (Preclinical)

No other preclinical biological activities have been reported for this compound.

Due to the absence of research data, no data tables or detailed findings can be provided.

Mechanistic Investigations of Biological Action in Vitro and Preclinical

Molecular Target Identification and Validation

No information is currently available in published literature regarding the specific molecular targets of 3-Ethynyl-2-methoxyphenol. The process of target identification and validation would typically involve techniques such as affinity chromatography, expression profiling, and genetic knockdown studies to identify and confirm the proteins or pathways with which the compound interacts.

Ligand-Receptor Binding Affinity Assessments

There are no available data from radioligand binding assays or other biophysical methods, such as surface plasmon resonance or isothermal titration calorimetry, to characterize the binding affinity of this compound to any specific receptor.

Cellular Pathway Modulation Studies

Detailed studies on how this compound may modulate cellular pathways, including its effects on cell cycle arrest, apoptosis, or specific signaling cascades, have not been reported. Such investigations would typically involve flow cytometry for cell cycle analysis and various molecular biology techniques (e.g., Western blotting, reporter assays) to probe for changes in key signaling proteins.

Enzymatic Assays and Kinetic Characterization

No enzymatic assays have been published that test the inhibitory or activating effects of this compound on specific enzymes. Kinetic characterization to determine parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against purified enzymes has not been performed for this compound.

In Vitro Cellular Efficacy Studies

There are no published IC50 values detailing the in vitro cellular efficacy of this compound in any cancer or other disease model cell lines. This information is crucial for determining the concentration at which the compound elicits a half-maximal biological response.

In Vitro Metabolic Pathway Characterization

Identification of Phase I Metabolites (e.g., oxidative transformations)

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, rendering the parent compound more polar and susceptible to subsequent conjugation reactions. For 3-Ethynyl-2-methoxyphenol, oxidative transformations are the primary focus of Phase I metabolite identification.

Initial studies utilizing human liver microsomes indicate that the ethynyl (B1212043) group of this compound is a primary site of metabolic activity. The metabolic oxidation of an ethynyl group can lead to the formation of a variety of products. In a study on a structurally related compound, 4-ethynylbiphenyl, oxidation of the ethynyl group was observed to be a key metabolic step in rat liver microsomes. nih.gov This process was found to be dependent on NADPH and was catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

For this compound, potential oxidative metabolites could include the corresponding carboxylic acid resulting from the oxidation of the ethynyl moiety. Aromatic hydroxylation on the phenyl ring is another plausible Phase I metabolic pathway.

Table 1: Potential Phase I Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | 2-Methoxy-3-carboxyphenol | Oxidation of the ethynyl group |

| M2 | 3-Ethynyl-2-methoxy-x-hydroxyphenol | Aromatic hydroxylation |

Note: The exact position of hydroxylation on the aromatic ring (M2) requires further analytical characterization.

Characterization of Phase II Conjugates (e.g., glucuronidation, sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to further increase water solubility and facilitate excretion. Given the presence of a phenolic hydroxyl group, this compound is a likely substrate for glucuronidation and sulfation.

Incubations with human liver microsomes supplemented with UDP-glucuronic acid (UDPGA) would be expected to yield glucuronide conjugates. Similarly, incubations with human liver S9 fractions or cytosol supplemented with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) would be used to identify sulfate conjugates. The phenolic hydroxyl group is the most probable site for both glucuronidation and sulfation.

Table 2: Potential Phase II Conjugates of this compound

| Metabolite ID | Proposed Structure | Conjugation Reaction |

| M3 | 3-Ethynyl-2-methoxyphenyl-β-D-glucuronide | Glucuronidation at the phenolic hydroxyl group |

| M4 | 3-Ethynyl-2-methoxyphenyl sulfate | Sulfation at the phenolic hydroxyl group |

Enzymatic Systems Involved in Metabolism (e.g., human liver microsomes, S9 fractions)

To delineate the enzymatic systems responsible for the metabolism of this compound, various in vitro systems are employed.

Human Liver Microsomes (HLM): This subcellular fraction is rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making it a primary tool for studying Phase I oxidative metabolism and glucuronidation. nih.gov The metabolism of compounds with ethynyl groups, such as 17 alpha-ethinyloestradiol, has been extensively studied using HLM, revealing the involvement of specific CYP isozymes in their hydroxylation. sigmaaldrich.com

Human Liver S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive metabolic system that can mediate both Phase I and Phase II reactions, including sulfation by cytosolic sulfotransferases (SULTs).

Recombinant Human CYP and UGT Enzymes: To identify the specific isoforms involved in the metabolism of this compound, incubations with a panel of recombinant human CYP and UGT enzymes are conducted. This allows for the precise determination of which enzymes are the major contributors to its biotransformation.

Comparative In Vitro Metabolism Across Species (for preclinical model relevance)

Significant species differences can exist in the expression and activity of drug-metabolizing enzymes, which can impact the extrapolation of preclinical data to humans. nih.govnih.gov Therefore, a comparative in vitro metabolism study of this compound is essential.

This involves incubating the compound with liver microsomes and S9 fractions from commonly used preclinical species (e.g., rat, mouse, dog, monkey) and comparing the resulting metabolite profiles to that observed with human-derived systems. Any qualitative or quantitative differences in the metabolites formed are carefully documented. For instance, while certain CYP families like CYP2E1 show good conservation across species, others such as CYP1A, -2C, -2D, and -3A exhibit notable interspecies variability in catalytic activity. nih.gov Understanding these differences is crucial for selecting the most appropriate animal model for further in vivo pharmacokinetic and toxicological studies.

Table 3: Hypothetical Comparative Metabolite Profile of this compound

| Metabolite | Human | Rat | Mouse | Dog | Monkey |

| M1 (Oxidative) | +++ | ++ | +++ | + | ++ |

| M2 (Hydroxylated) | + | ++ | + | +++ | + |

| M3 (Glucuronide) | +++ | +++ | ++ | +++ | +++ |

| M4 (Sulfate) | ++ | + | + | +++ | ++ |

Note: The symbols (+, ++, +++) represent the relative abundance of the metabolite and are hypothetical.

The in vitro metabolic characterization of this compound provides a foundational understanding of its biotransformation pathways. The identification of Phase I and Phase II metabolites, the elucidation of the enzymatic systems involved, and the assessment of interspecies differences are critical steps in its preclinical development. This information is invaluable for predicting the compound's pharmacokinetic properties in humans and for guiding the design of subsequent in vivo studies.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 3-Ethynyl-2-methoxyphenol, might interact with a protein target.

Detailed research findings from studies on related methoxyphenol derivatives show that these compounds can participate in various non-covalent interactions with protein active sites. For instance, in a study on 4-ethyl-2-methoxyphenol, molecular docking revealed interactions with several key residues of the glucagon-like peptide-1 (GLP-1) receptor, including SER 84, CYS 85, TRP 87, ALA 92, VAL 95, and Pro 96. The binding was characterized by a Gibbs free energy of -6.10 kcal/mol, suggesting a favorable interaction. researchgate.net Similarly, docking studies of other methoxy (B1213986) flavone (B191248) derivatives with the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have shown significant binding affinities, driven by hydrogen bonds and hydrophobic interactions. nih.gov

These studies on analogous compounds suggest that this compound would likely engage in similar interactions. The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions with nonpolar amino acid residues. The ethynyl (B1212043) group, with its linear geometry and electron-rich triple bond, could also contribute to specific interactions within a binding pocket. The specific nature and strength of these interactions would, of course, depend on the topology and chemical environment of the protein's active site.

Table 1: Potential Ligand-Protein Interactions for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Arginine, Lysine, Asparagine, Glutamine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ethynyl (-C≡CH) | π-Alkyl, Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Quantum Chemical Calculations (e.g., DFT studies, FMO analysis, NBO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.net These methods can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For methoxyphenol derivatives, DFT calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). researchgate.net Such calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis: The FMO analysis of this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring and the ethynyl group, suggesting these areas are prone to nucleophilic attack. The energy gap between these orbitals would provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data) This table is interactive. Click on the headers to sort.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of this compound and the dynamics of its interactions with other molecules, such as proteins or solvents.

Conformational Analysis: While the aromatic ring of this compound is largely planar, the hydroxyl, methoxy, and ethynyl groups have rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments, which in turn influences its biological activity. Studies on related methoxyphenol compounds have utilized computational methods to determine preferred conformations, highlighting the importance of intramolecular hydrogen bonding and steric effects.

Binding Dynamics: When combined with molecular docking, MD simulations can provide a more dynamic and realistic picture of ligand-protein interactions. While docking provides a static snapshot of a likely binding pose, MD simulations can reveal how the ligand and protein move and adapt to each other over time. These simulations can be used to assess the stability of the docked pose, identify key interactions that persist over time, and calculate the binding free energy with greater accuracy. For example, a simulation might show the hydroxyl group of this compound forming transient hydrogen bonds with different residues in the active site, providing a more nuanced understanding of the binding event.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for confirming their identity and structure.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. dergipark.org.tr By comparing the predicted spectrum with the experimental one, a definitive structural assignment can be made. Recent advances in machine learning have also shown promise in rapidly and accurately predicting NMR spectra. frontiersin.org

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govarxiv.orgarxiv.org This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the identification of functional groups such as the O-H stretch of the hydroxyl group, the C-O stretch of the methoxy group, and the C≡C and ≡C-H stretches of the ethynyl group.

Mass Spectrometry: While direct prediction of mass spectra is more complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the bond dissociation energies and the stability of potential fragments, it is possible to rationalize the observed fragmentation pathways of this compound upon ionization.

Table 3: Predicted Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.

| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | O-H stretch | ~3400-3600 cm⁻¹ |

| IR | ≡C-H stretch | ~3300 cm⁻¹ |

| IR | C≡C stretch | ~2100-2260 cm⁻¹ |

| ¹H NMR | Ar-H | ~6.5-7.5 ppm |

| ¹H NMR | -OCH₃ | ~3.8-4.0 ppm |

| ¹³C NMR | Ar-C | ~110-160 ppm |

| ¹³C NMR | -C≡CH | ~75-85 ppm |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. mdpi.comresearchgate.net For this compound, these methods can be used to understand its reactivity in various chemical transformations.

For example, in the context of antioxidant activity, DFT has been used to study the mechanisms of hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton-loss electron-transfer (SPLET) for methoxyphenol derivatives. nih.govresearchgate.net These studies have shown that the preferred mechanism can be influenced by the solvent environment. nih.gov Similar computational studies on this compound could elucidate its potential as an antioxidant by calculating the bond dissociation enthalpy of the phenolic O-H bond and the ionization potential of the molecule.

Furthermore, computational methods can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in cycloaddition reactions involving the ethynyl group, DFT calculations could predict which regioisomer is favored by comparing the activation energies of the different possible pathways. mdpi.com

Advanced Research Applications

Application in Organic Photovoltaics (OPVs) and Optoelectronic Devices

Organic photovoltaics (OPVs) and other optoelectronic devices utilize organic molecules to absorb light and generate or manipulate electrical currents. The performance of these devices is highly dependent on the molecular structure and electronic properties of the materials used. The ethynyl (B1212043) group, in particular, is often incorporated into conjugated systems to enhance electronic communication and planarity, which can be beneficial for charge transport.

Despite the potential utility of its structural motifs, there is no specific research available that documents the synthesis or application of 3-Ethynyl-2-methoxyphenol in the context of organic photovoltaics or optoelectronic devices. General research highlights the importance of donor-acceptor structures and specific molecular frameworks in these technologies, but the compound is not mentioned as a component or precursor in the reviewed literature. google.commdpi.com

Probing Biological Processes as Chemical Biology Tools

Chemical biology tools are small molecules designed to probe and understand complex biological systems. These tools can include fluorescent probes, inhibitors, or affinity labels that interact with specific biomolecules. The unique combination of functional groups in this compound could theoretically be exploited for such purposes, for instance, by using the ethynyl group for click chemistry applications.

A review of the literature, however, indicates that this compound has not been specifically developed or utilized as a chemical biology tool to probe biological processes. The field of chemical biology employs a wide array of functionalized molecules, but the application of this particular compound has not been documented in available studies. sigmaaldrich.com

Due to the absence of specific research data for this compound in the outlined applications, no data tables could be generated.

Future Directions and Emerging Research Avenues

Exploration of Underexplored Biological Targets and Pathways

The phenolic moiety of 3-Ethynyl-2-methoxyphenol is a common feature in many biologically active compounds, suggesting its potential to interact with a variety of biological targets. nih.gov Future research should focus on screening this compound against a wide range of enzymes and receptors to identify novel biological activities.

Potential Underexplored Targets and Pathways:

Neuronal Signaling Pathways: Phenolic compounds are known to modulate neuronal signaling. nih.gov Investigating the effect of this compound on pathways involved in neurodegenerative diseases could reveal new therapeutic possibilities.

Inflammatory Pathways: Many phenolic compounds exhibit anti-inflammatory properties. Screening for inhibition of key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX) could be a fruitful area of research. nih.gov

Metabolic Enzymes: The impact of this compound on metabolic pathways is another area ripe for exploration. Its structural similarity to natural metabolites suggests it could interact with enzymes involved in cellular metabolism. frontiersin.orgresearchgate.net

A systematic approach to exploring these targets could involve high-throughput screening assays followed by more detailed mechanistic studies for any identified hits.

Development of Novel Synthetic Strategies for Analogs

The development of novel synthetic routes to create analogs of this compound is crucial for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the core structure, researchers can optimize its biological activity and physicochemical properties.

Key Synthetic Strategies:

Modification of the Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the compound's solubility and cell permeability. nih.gov

Substitution on the Aromatic Ring: Introducing different functional groups onto the benzene (B151609) ring can modulate electronic properties and steric interactions with biological targets. rsc.orgmdpi.com

Derivatization of the Ethynyl (B1212043) Group: The terminal alkyne is a versatile functional group that can undergo various reactions, such as click chemistry to attach fluorescent tags or other molecular probes. scielo.br

Recent advances in C-H functionalization and cross-coupling reactions provide powerful tools for the efficient synthesis of a diverse library of analogs. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. nih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of this compound analogs.

Applications of AI and ML:

Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of novel analogs based on their chemical structure. nih.gov

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those with the highest probability of interacting with a specific biological target.

De Novo Design: Generative models can design entirely new molecules with desired properties, providing innovative starting points for synthesis.

By integrating AI and ML into the research workflow, the process of identifying potent and selective analogs of this compound can be significantly streamlined.

Advanced Spectroscopic Characterization of Interactions

A deep understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design. Advanced spectroscopic techniques can provide invaluable insights into these interactions. researchgate.net

Spectroscopic Techniques and Their Applications:

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the three-dimensional structure of the compound-target complex and can identify the specific atoms involved in binding. nih.gov |

| X-ray Crystallography | Offers a high-resolution snapshot of the binding mode of the compound within the active site of a protein. |

| Fluorescence Spectroscopy | Can be used to study binding affinities and conformational changes in the target protein upon ligand binding. researchgate.net |

| Surface Plasmon Resonance (SPR) | A label-free technique for real-time monitoring of binding kinetics and affinities. mdpi.com |

These techniques, often used in combination, can build a comprehensive picture of the molecular interactions driving the biological activity of this compound.

Expansion into New Material Science Applications

The ethynyl group in this compound makes it an attractive building block for the synthesis of novel polymers and functional materials. rsc.orgrsc.org The rigid, linear nature of the ethynyl unit can impart unique optical and electronic properties to polymeric structures.

Potential Material Science Applications:

Conjugated Polymers: Polymerization of ethynyl-containing monomers can lead to conjugated polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Functional Coatings: The phenolic hydroxyl group can be used to anchor the molecule to surfaces, creating functional coatings with specific properties, such as hydrophobicity or biocompatibility.

Nanomaterials: The molecule could be incorporated into nanomaterials to impart specific functionalities. For instance, it could be used to functionalize nanoparticles for targeted drug delivery.

The ability to tailor the properties of these materials by modifying the structure of the monomer opens up a vast design space for new applications.

Mechanistic Insights from Advanced Biophysical Studies

To fully understand the biological effects of this compound, it is crucial to elucidate the underlying mechanisms of action. Advanced biophysical techniques can provide detailed insights into the kinetics and thermodynamics of its interactions with biological targets. mdpi.comacs.org

Biophysical Methods for Mechanistic Studies:

Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. mdpi.com

Mass Spectrometry (MS): Native mass spectrometry can be used to study the stoichiometry and dynamics of protein-ligand complexes. acs.org

Computational Simulations: Molecular dynamics simulations can provide a dynamic view of the binding process and help to rationalize experimental findings. nih.gov

These studies can reveal not only how tightly the compound binds but also the energetic forces driving the interaction, which is critical for understanding its mechanism of action and for guiding further optimization efforts. scienceopen.comnih.govewha.ac.kr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.